1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea
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Overview
Description
1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a methylphenyl group attached to a urea moiety
Scientific Research Applications
1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for the protection of amine groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
The future directions for research on “1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea” could include further studies on its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by other urea derivatives, it could be a promising compound for further study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea typically involves the reaction of 4-methoxybenzylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of nitro or halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-((4-Methoxyphenyl)methyl)-3-phenylurea: Similar structure but lacks the 2-methyl group on the phenyl ring.
1-((4-Methoxyphenyl)methyl)-3-(4-methylphenyl)urea: Similar structure but has the methyl group at the para position on the phenyl ring.
Uniqueness
1-((4-Methoxyphenyl)methyl)-3-(2-methylphenyl)urea is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-5-3-4-6-15(12)18-16(19)17-11-13-7-9-14(20-2)10-8-13/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJYNPPSFJOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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